2-[Butyl(ethyl)amino]-2-phenylacetic acid
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Overview
Description
2-[Butyl(ethyl)amino]-2-phenylacetic acid is an organic compound with the molecular formula C14H21NO2 It is a derivative of phenylacetic acid, where the hydrogen atoms on the alpha carbon are replaced by a butyl and an ethyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(ethyl)amino]-2-phenylacetic acid typically involves the reaction of phenylacetic acid with butylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(ethyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the butyl or ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new amines with different alkyl or aryl groups.
Scientific Research Applications
2-[Butyl(ethyl)amino]-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[Butyl(ethyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, which lacks the butyl and ethyl groups on the amino group.
2-[Methyl(ethyl)amino]-2-phenylacetic acid: A similar compound with a methyl group instead of a butyl group.
2-[Butyl(methyl)amino]-2-phenylacetic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-[Butyl(ethyl)amino]-2-phenylacetic acid is unique due to the presence of both butyl and ethyl groups on the amino group, which may confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[butyl(ethyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H21NO2/c1-3-5-11-15(4-2)13(14(16)17)12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3,(H,16,17) |
InChI Key |
ODWXHGSVGATZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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